[(4-Bromo-3-methoxyphenyl)methyl](methyl)amine hydrochloride
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Overview
Description
(4-Bromo-3-methoxyphenyl)methylamine hydrochloride is an organic compound that features a bromine atom, a methoxy group, and a methylamine group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-methoxyphenyl)methylamine hydrochloride typically involves multi-step organic reactions. One common method includes the bromination of 3-methoxybenzylamine, followed by methylation and subsequent conversion to the hydrochloride salt. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and methyl iodide or dimethyl sulfate for methylation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-methoxyphenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylamines, while oxidation can produce quinones .
Scientific Research Applications
(4-Bromo-3-methoxyphenyl)methylamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (4-Bromo-3-methoxyphenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The bromine and methoxy groups influence its binding affinity and selectivity towards certain enzymes or receptors. The methylamine group can participate in hydrogen bonding and electrostatic interactions, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-methylaniline
- 4-Bromo-3-methylphenol
- 2-Bromo-4’-methylpropiophenone
Uniqueness
(4-Bromo-3-methoxyphenyl)methylamine hydrochloride is unique due to the presence of both a bromine atom and a methoxy group on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C9H13BrClNO |
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Molecular Weight |
266.56 g/mol |
IUPAC Name |
1-(4-bromo-3-methoxyphenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-11-6-7-3-4-8(10)9(5-7)12-2;/h3-5,11H,6H2,1-2H3;1H |
InChI Key |
FDYUSPGVRANETK-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=C(C=C1)Br)OC.Cl |
Origin of Product |
United States |
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